Cas no 18268-70-7 (3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate))
3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) Chemical and Physical Properties
Names and Identifiers
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- 3,6,9-Trioxaundecamethylene bis(2-ethylhexanoate)
- 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate
- Tetraethyleneglycoldi(2-ethylhexanoate)
- EINECS 242-149-6
- Flexol 4GO
- Hexanoic acid,2-ethyl-,diester with tetraethylene glycol
- Hexanoic acid,2-ethyl-,oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester
- Plasticizer 4GO
- Polyethylene glycol 200 di(2-ethylhexoate)
- TegMeR 804
- Tetraethylene glycol di(2-ethylhexoate)
- Hexanoicacid, 2-ethyl-, diester with tetraethylene glycol (6CI,8CI)
- Hexanoic acid,2-ethyl-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester (9CI)
- Tetraethyleneglycol, bis(2-ethylhexanoate) (8CI)
- Tetraethylene glycoldi-2-ethylhexoate
- Tetraethyleneglycol di(2-ethylhexanoate)
- Tetraethylene glycol di(2-ethylhexanoate)
- Hexanoic acid, 2-ethyl-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester
- Hexanoic acid, 2-ethyl-, diester with tetraethylene glycol
- Hexanoic acid, 2-ethyl-, oxybis(2,1-ethyldiyloxy-2,1-
- 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate)
-
- MDL: MFCD00152861
- Inchi: 1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3
- InChI Key: GYHPTPQZVBYHLC-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC(C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C(C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
Computed Properties
- Exact Mass: 482.32400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 24
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.2
- Topological Polar Surface Area: 80.3
Experimental Properties
- Color/Form: Not determined
- Density: 0.98 g/mL at 25 °C(lit.)
- Boiling Point: >260 °C(lit.)
- Flash Point: 113 °C
- Refractive Index: n20/D 1.447(lit.)
- PSA: 103.81000
- LogP: 5.55350
- Solubility: Not determined
3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T875892-25g |
Tetraethylene glycol di(2-ethylhexanoate) |
18268-70-7 | 95% | 25g |
8,288.00 | 2021-05-17 | |
| TRC | T219185-10mg |
3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) |
18268-70-7 | 10mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T219185-25mg |
3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) |
18268-70-7 | 25mg |
$ 190.00 | 2022-06-03 | ||
| TRC | T219185-50mg |
3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) |
18268-70-7 | 50mg |
$ 300.00 | 2022-06-03 | ||
| 1PlusChem | 1P0024IL-5g |
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester |
18268-70-7 | 95% | 5g |
$705.00 | 2024-06-18 | |
| 1PlusChem | 1P0024IL-25g |
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester |
18268-70-7 | 95% | 25g |
$1401.00 | 2024-06-18 | |
| 1PlusChem | 1P0024IL-100g |
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester |
18268-70-7 | 95% | 100g |
$2758.00 | 2024-06-18 | |
| Aaron | AR0024QX-5g |
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester |
18268-70-7 | 95% | 5g |
$648.00 | 2025-01-21 | |
| A2B Chem LLC | AA98365-5g |
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester |
18268-70-7 | 95% | 5g |
$785.00 | 2024-04-20 | |
| A2B Chem LLC | AA98365-25g |
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester |
18268-70-7 | 95% | 25g |
$1574.00 | 2024-04-20 |
3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate)
Introduction to 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) and Its CAS No. 18268-70-7
3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate), identified by the chemical abstracts service number 18268-70-7, is a compound of significant interest in the field of specialty chemicals and pharmaceutical intermediates. This compound belongs to the class of polyether esters, characterized by its unique structure and versatile applications. The molecular formula reflects a complex arrangement of oxygen atoms and ester functionalities, which contribute to its distinctive chemical properties and reactivity.
The structure of 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) consists of a central chain of three oxygen atoms (trioxa) linked by methylene groups, with two 2-ethylhexanoate side chains attached at each end. This configuration imparts a high degree of flexibility and solubility in both polar and non-polar solvents, making it a valuable candidate for various industrial and research applications. The presence of ester groups enhances its compatibility with biological systems, which has been leveraged in the development of novel drug delivery systems and bioactive materials.
In recent years, there has been growing interest in the potential applications of polyether esters like 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) in pharmaceutical research. The compound's ability to form stable complexes with other molecules has opened up possibilities for its use as a carrier in targeted drug delivery systems. Studies have demonstrated that this compound can enhance the bioavailability of hydrophobic drugs by forming micelles or nanoparticles that protect the drug from rapid degradation in biological fluids.
Moreover, the chemical stability and low toxicity profile of 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) make it an attractive candidate for use in cosmetic formulations as well. Its emollient properties help in improving skin hydration and barrier function, while its compatibility with other cosmetic ingredients allows for the development of multifunctional products. The compound's ability to penetrate the skin effectively has been investigated in several clinical trials, showing promising results in terms of improving skin texture and reducing signs of aging.
From an industrial perspective, 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) finds applications in lubricants and hydraulic fluids due to its excellent thermal stability and resistance to oxidation. These properties make it suitable for high-performance applications where conventional lubricants may fail. Additionally, the compound's low volatility ensures that it remains effective over extended periods without significant loss through evaporation.
The synthesis of 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The key steps include the formation of the polyether backbone followed by esterification with 2-ethylhexanoic acid. Advances in catalytic methods have enabled more efficient synthesis routes, reducing both energy consumption and environmental impact.
Recent research has also explored the potential use of 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) as a building block for more complex polymers. Its flexible structure allows for modifications at various positions along the chain, enabling the creation of tailored materials with specific properties. For instance, researchers have investigated its use in creating biodegradable polymers that could find applications in medical implants and packaging materials.
The environmental impact of 3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) has also been studied extensively. Unlike some traditional chemicals that persist in the environment for long periods, this compound exhibits good biodegradability under certain conditions. This characteristic makes it a more sustainable choice for industrial applications where environmental concerns are paramount.
In conclusion,3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate) (CAS No. 18268-70-7) is a multifunctional compound with a wide range of potential applications across multiple industries. Its unique chemical properties make it an invaluable asset in pharmaceuticals, cosmetic formulations, industrial lubricants, and polymer science. As research continues to uncover new uses for this compound,its importance is likely to grow further, driving innovation in multiple sectors.
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